molecular formula C15H14O3 B8365865 2-Methoxy-6,11-dihydrodibenz[b,e]oxepin-11-ol

2-Methoxy-6,11-dihydrodibenz[b,e]oxepin-11-ol

Cat. No.: B8365865
M. Wt: 242.27 g/mol
InChI Key: SUEXTLPWBWABMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6,11-dihydrodibenz[b,e]oxepin-11-ol is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-ol

InChI

InChI=1S/C15H14O3/c1-17-11-6-7-14-13(8-11)15(16)12-5-3-2-4-10(12)9-18-14/h2-8,15-16H,9H2,1H3

InChI Key

SUEXTLPWBWABMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OCC3=CC=CC=C3C2O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 10 g of 2-methoxy-6,11-dihydrodibenz[b,e]oxepin-11-one [Monatsh. Chem., 93, 889 (1962)]in 100 ml of methanol is cooled to 0° C. Thereto 3 g of sodium borohydride is added and the mixture is stirred for 1 hour. After completion of the reaction, chloroform is added and the mixture is washed with a saturated saline solution. After drying over magnesium sulfate and the solvent is distilled off under reduced pressure, the residue is subjected to a silica-gel chromatography and eluted with toluene to give 9 g of the objective compound as an oily product. Mass spectrum m/z: 242(M+).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
(1962)]in
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.